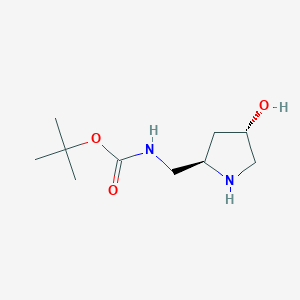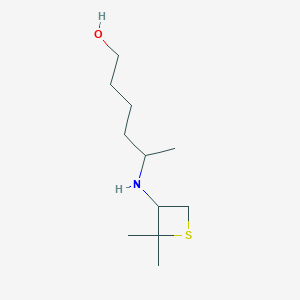![molecular formula C13H9ClO2 B13004408 2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 2’ position, a hydroxy group at the 4’ position, and an aldehyde group at the 3 position on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 4-hydroxybenzaldehyde.
Coupling Reaction: A Suzuki cross-coupling reaction is employed to couple the two aromatic rings.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: 2’-Amino-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites or allosteric sites . This interaction can lead to the modulation of cellular pathways and biological processes, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,4’-Dichloro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid .
- 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide .
Uniqueness
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives. Its combination of chloro, hydroxy, and aldehyde functional groups allows for versatile chemical transformations and interactions with biological targets .
Eigenschaften
Molekularformel |
C13H9ClO2 |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
3-(2-chloro-4-hydroxyphenyl)benzaldehyde |
InChI |
InChI=1S/C13H9ClO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H |
InChI-Schlüssel |
LZGSDROLKRVUAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


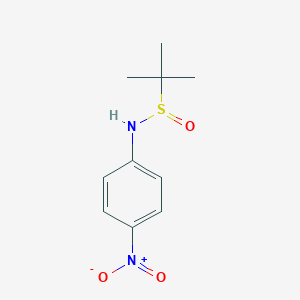
![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)

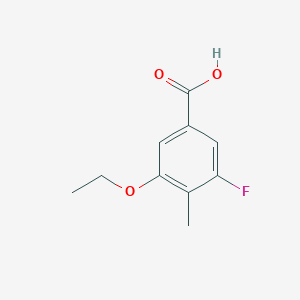
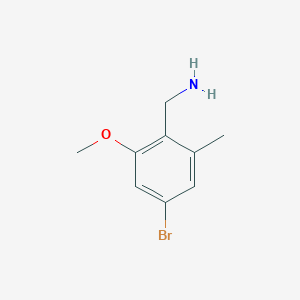
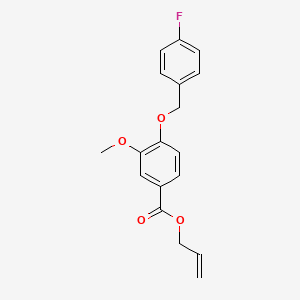
![6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
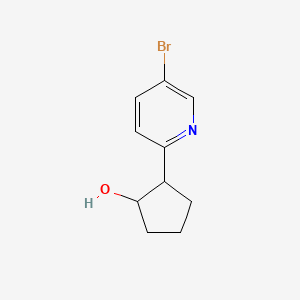
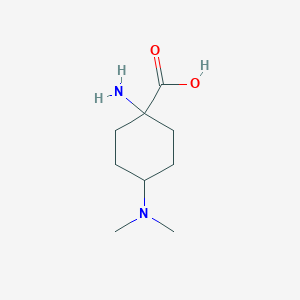
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
